4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid
Brand Name: Vulcanchem
CAS No.: 172798-51-5
VCID: VC0060327
InChI: InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10-
SMILES: CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O
Molecular Formula: C16H20N2O5
Molecular Weight: 320.34 g/mol

4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid

CAS No.: 172798-51-5

Main Products

VCID: VC0060327

Molecular Formula: C16H20N2O5

Molecular Weight: 320.34 g/mol

4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid - 172798-51-5

CAS No. 172798-51-5
Product Name 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid
Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
IUPAC Name 4-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid
Standard InChI InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10-
Standard InChIKey LFDJYSKWAKCDIQ-UVTDQMKNSA-N
Isomeric SMILES CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCC(=O)O
SMILES CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O
Canonical SMILES CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O
Synonyms 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid
PubChem Compound 6449057
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator